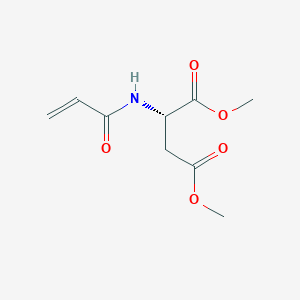
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene and its substituted derivatives are significant in medicinal chemistry due to their diverse therapeutic properties . This compound is characterized by the presence of a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur.
Preparation Methods
The synthesis of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the nitration of thiophene derivatives followed by sulfonamide formation. The reaction conditions typically include the use of strong acids like nitric acid and sulfuric acid for nitration, and sulfonamide formation is facilitated by using sulfonyl chlorides in the presence of a base . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide undergoes several types of chemical reactions:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like iron powder and hydrochloric acid.
Common reagents used in these reactions include hydrogen gas, catalysts, iron powder, and hydrochloric acid. Major products formed from these reactions include amino derivatives and substituted thiophene compounds.
Scientific Research Applications
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide involves its interaction with molecular targets in biological systems. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
5-Chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal agent.
Dorzolamide: Used in the treatment of glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
646040-73-5 |
|---|---|
Molecular Formula |
C10H6ClN3O6S2 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
5-chloro-4-nitro-N-(4-nitrophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6ClN3O6S2/c11-10-8(14(17)18)5-9(21-10)22(19,20)12-6-1-3-7(4-2-6)13(15)16/h1-5,12H |
InChI Key |
RFOJLLYOMQCTTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(S2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [4-(2-methylthiophen-3-yl)-2-oxobutyl]phosphonate](/img/structure/B12579859.png)

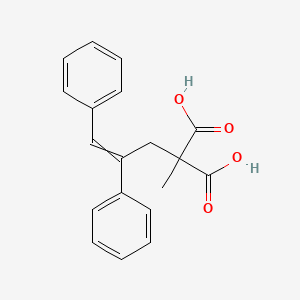
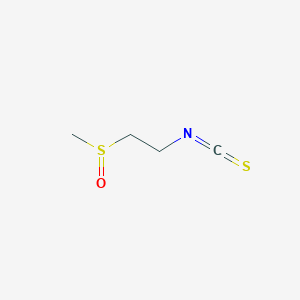

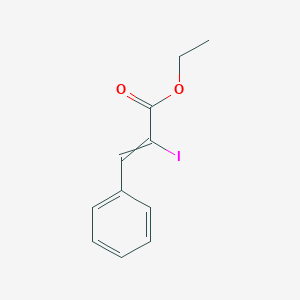
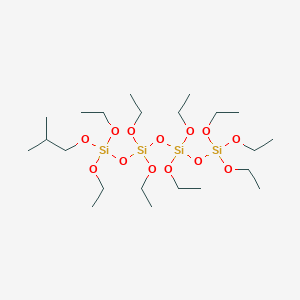
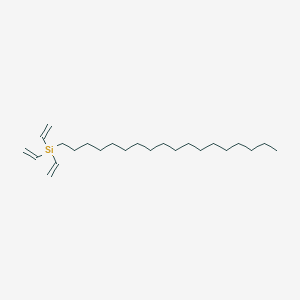

![4-(6,7-Dimethoxy-2,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)phenol](/img/structure/B12579931.png)
![3-(Decyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12579934.png)
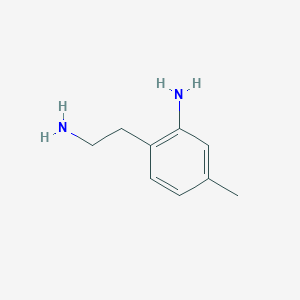
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
